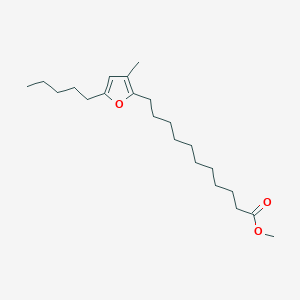![molecular formula C7H10O2 B14472795 7-Hydroxyspiro[2.4]heptan-4-one CAS No. 67105-56-0](/img/structure/B14472795.png)
7-Hydroxyspiro[2.4]heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyspiro[2.4]heptan-4-one is a unique organic compound characterized by its spirocyclic structure. This compound contains a spiro[2.4]heptane core with a hydroxyl group at the 7th position and a ketone group at the 4th position. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyspiro[2.4]heptan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclopropane derivative with a suitable electrophile, followed by oxidation to introduce the hydroxyl group. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of functional groups via oxidation or reduction reactions.
- Purification and isolation of the final product using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyspiro[2.4]heptan-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products:
Oxidation: Formation of spiro[2.4]heptane-4,7-dione.
Reduction: Formation of 7-hydroxyspiro[2.4]heptan-4-ol.
Substitution: Formation of spiro[2.4]heptan-4-one derivatives with various substituents.
Scientific Research Applications
7-Hydroxyspiro[2.4]heptan-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Hydroxyspiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various effects such as enzyme inhibition or antimicrobial activity.
Comparison with Similar Compounds
Spiro[2.4]heptan-4-one: Lacks the hydroxyl group at the 7th position.
4-Heptanone: A linear ketone without the spirocyclic structure.
Spiro[2.4]heptane-4,7-dione: Contains two carbonyl groups instead of a hydroxyl and a ketone group.
Uniqueness: 7-Hydroxyspiro[2.4]heptan-4-one is unique due to its spirocyclic structure combined with both hydroxyl and ketone functional groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
67105-56-0 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4-hydroxyspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C7H10O2/c8-5-1-2-6(9)7(5)3-4-7/h5,8H,1-4H2 |
InChI Key |
TYFXPSDRSSFIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



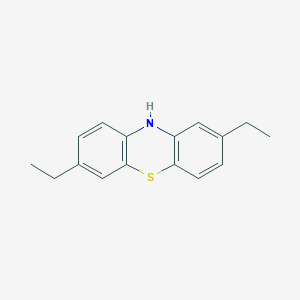
silane](/img/structure/B14472747.png)

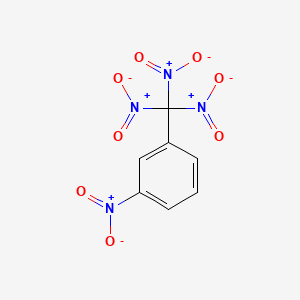
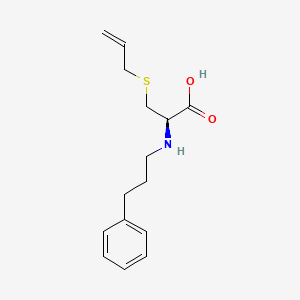

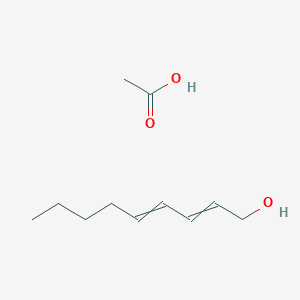
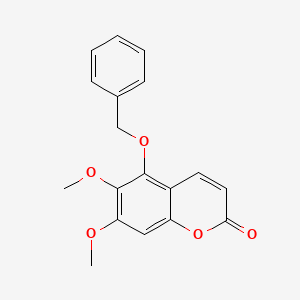
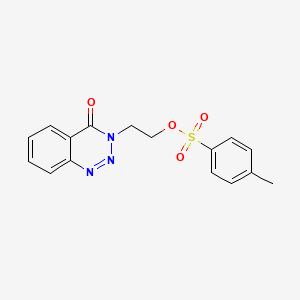
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)

![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
